2-(3-Methylpiperidin-1-yl)acetamide
Description
2-(3-Methylpiperidin-1-yl)acetamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-3-2-4-10(5-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDAWJCIMSEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)acetamide typically involves the reaction of 3-methylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)acetamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
3-Methylpiperidine: A derivative with a methyl group at the third position.
N-Acetylpiperidine: Another derivative with an acetyl group attached to the nitrogen atom
Uniqueness
2-(3-Methylpiperidin-1-yl)acetamide is unique due to its specific structure, which combines the piperidine ring with an acetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(3-Methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems can inform drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring, which is significant in many pharmacologically active compounds.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its activity is primarily attributed to its ability to modulate neurotransmitter systems, particularly those related to dopamine and serotonin.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic effects:
- Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models, suggesting potential applications in neurodegenerative diseases where oxidative damage is a concern.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent. The specific pathways through which it exerts these effects are still under investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound. It was found that certain modifications to the piperidine structure enhanced its ability to protect neuronal cells from apoptosis induced by oxidative stress .
- Antimicrobial Evaluation : Research conducted on the antimicrobial properties revealed that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 50 µg/mL for both strains, indicating potential for development as an antimicrobial agent .
- Cytotoxicity Studies : In a recent study assessing the cytotoxic effects on various cancer cell lines, it was reported that this compound had an IC50 value of approximately 25 µM against breast cancer cells (MCF-7). This suggests a significant potential for further development as an anticancer therapeutic .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduction in oxidative stress | |
| Antimicrobial | MIC = 50 µg/mL against S. aureus | |
| Cytotoxicity | IC50 = 25 µM against MCF-7 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Base Compound (without modification) | Moderate cytotoxicity | IC50 = 25 µM |
| Piperidine derivative (methylated) | Enhanced activity | IC50 < 10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
